4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-N-(2-pyridinylmethyl)-1H-pyrrole-2-carboxamide
Descripción
Propiedades
IUPAC Name |
4-(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)-N-(pyridin-2-ylmethyl)-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3/c1-14-19(20(26-29-14)15-7-3-2-4-8-15)21(27)16-11-18(24-12-16)22(28)25-13-17-9-5-6-10-23-17/h2-12,24H,13H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASQPEPIWUCTSON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)C3=CNC(=C3)C(=O)NCC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-N-(2-pyridinylmethyl)-1H-pyrrole-2-carboxamide is a pyrrole derivative that has garnered attention for its potential biological activities, particularly in the context of antimicrobial and anti-inflammatory properties. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.
The molecular formula of the compound is with a molecular weight of approximately 342.36 g/mol. Its structure features a pyrrole ring, an isoxazole moiety, and a carboxamide group, contributing to its diverse biological profile.
Antimicrobial Activity
Recent studies indicate that derivatives of pyrrole compounds exhibit significant antimicrobial properties. For instance, a related compound demonstrated potent activity against drug-resistant strains of Mycobacterium tuberculosis, with minimal inhibitory concentrations (MIC) below 0.016 µg/mL . The mechanism involves the inhibition of mycolic acid biosynthesis through targeting the MmpL3 protein, which is crucial for the survival of M. tuberculosis.
Anti-inflammatory Effects
The anti-inflammatory potential of pyrrole derivatives has also been highlighted in various studies. For example, compounds derived from pyrrole structures have shown significant inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs) . The strongest effects were observed at higher concentrations, indicating a dose-dependent response.
Study 1: Antimicrobial Efficacy
A study focusing on the structural optimization of pyrrole-2-carboxamides revealed that compounds with specific substitutions on the pyrrole ring exhibited enhanced activity against M. tuberculosis. For instance, modifications leading to electron-withdrawing groups significantly improved potency while maintaining low cytotoxicity (IC50 values exceeding 64 µg/mL) .
| Compound | MIC (µg/mL) | Cytotoxicity (IC50 µg/mL) |
|---|---|---|
| Compound 1 | 0.016 | >64 |
| Compound 2 | 0.032 | >64 |
| Compound 3 | 0.008 | >64 |
Study 2: Anti-inflammatory Action
In another investigation, several pyrrole derivatives were tested for their ability to inhibit PBMC proliferation and cytokine production. The most promising compounds demonstrated over 85% inhibition at high doses compared to standard anti-inflammatory drugs like ibuprofen .
| Compound | PBMC Proliferation Inhibition (%) at 100 µg/mL |
|---|---|
| Compound A | 85% |
| Compound B | 77% |
| Compound C | 39% |
The biological activity of this compound can be attributed to its ability to interact with specific cellular targets involved in inflammation and microbial resistance. The binding affinity to MmpL3 suggests a competitive inhibition mechanism that disrupts lipid biosynthesis essential for bacterial cell wall integrity . Additionally, the modulation of cytokine production indicates an influence on signaling pathways related to immune responses.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Structural Analogues in Pyrrole-2-Carboxamide Family
The target compound belongs to a broader class of pyrrole-2-carboxamide derivatives, which exhibit structural diversity in their substituents. Key comparisons include:
Table 1: Structural and Physicochemical Comparisons
Key Observations :
Substituent Effects on Molecular Weight :
- The target compound (386.41 g/mol) is lighter than S-MGB-206 (615.67 g/mol) due to the absence of complex tail groups like the morpholinyl N-oxide .
- Chlorinated analogs (e.g., ) exhibit higher molecular weights due to halogenation .
LCMS) .
Functional Group Modifications and Activity
- Isoxazole vs. Triazole/Oxadiazole :
The 5-methyl-3-phenylisoxazole group in the target compound may enhance metabolic stability compared to triazole-containing analogs (e.g., ), which are prone to oxidative degradation . - Pyridine vs. Quinoline: Substitution at the pyridine ring (2-pyridinylmethyl in the target vs.
Q & A
Q. What are the critical synthetic steps and reaction optimization strategies for this compound?
The synthesis involves multi-step reactions, including cyclization of the isoxazole ring, coupling with the pyrrole-carboxamide core, and functionalization of the pyridinylmethyl group. Key optimization parameters include:
- Catalyst selection : Use of DMAP or pyridine for acyl transfer reactions to improve coupling efficiency .
- Temperature control : Microwave-assisted synthesis (80–120°C) reduces reaction time for isoxazole ring formation .
- Solvent systems : Polar aprotic solvents (e.g., DMF, THF) enhance intermediate stability during carboxamide bond formation . Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical for >95% purity .
Q. Which analytical techniques are essential for structural validation and purity assessment?
- NMR spectroscopy : ¹H/¹³C NMR confirms regioselectivity of the isoxazole-pyrrole linkage and detects stereochemical impurities (e.g., 400–600 MHz instruments) .
- HPLC-MS : Reverse-phase C18 columns (ACN/water gradient) quantify purity and identify byproducts (e.g., unreacted pyridinylmethyl intermediates) .
- X-ray crystallography : Resolves ambiguities in spatial orientation of the 5-methylisoxazole substituent .
Advanced Research Questions
Q. How can molecular docking studies be designed to predict biological targets and binding modes?
- Target selection : Prioritize kinases (e.g., JAK2, EGFR) due to the compound’s pyrazole-carboxamide scaffold, which mimics ATP-binding pockets .
- Docking parameters : Use AutoDock Vina with Lamarckian GA algorithms; set grid boxes to encompass catalytic lysine and hinge regions .
- Validation : Compare docking scores (ΔG ≤ −8.0 kcal/mol) with experimental IC₅₀ values from kinase inhibition assays to refine force fields .
Q. How to resolve contradictions in reported bioactivity data across studies?
Contradictions often arise from assay variability (e.g., cell line selection, endpoint measurements). Mitigation strategies include:
- Orthogonal assays : Pair ATPase inhibition (luminescence-based) with cell viability (MTT assay) to distinguish direct target effects from cytotoxicity .
- Standardized controls : Use staurosporine (pan-kinase inhibitor) as a reference in dose-response studies .
- Meta-analysis : Apply mixed-effects models to harmonize data from disparate studies (e.g., random-effects weights in RevMan) .
Q. What strategies improve metabolic stability and pharmacokinetic profiles?
- Structural modifications : Introduce electron-withdrawing groups (e.g., fluorine) at the 5-methylisoxazole position to reduce CYP3A4-mediated oxidation .
- In vitro assays : Microsomal stability tests (human liver microsomes, NADPH cofactor) quantify t½; aim for t½ > 60 min .
- Prodrug approaches : Mask the pyrrole NH with acetyl groups to enhance oral bioavailability .
Experimental Design Considerations
Q. How to design a robust structure-activity relationship (SAR) study for this compound?
- Variable groups : Systematically alter the phenyl (C3) and pyridinylmethyl (N-substituent) moieties while retaining the isoxazole-pyrrole core .
- Dose ranges : Test 0.1–100 µM in triplicate for IC₅₀ determination; include Hill slope analysis for cooperative binding assessment .
- Negative controls : Synthesize a de-carbonylated analog to isolate the contribution of the carbonyl linker .
Q. What statistical models are appropriate for analyzing dose-response and toxicity data?
- Four-parameter logistic regression : Fit sigmoidal curves to dose-response data (variable slope, R² ≥ 0.95) .
- ANOVA with Tukey post hoc : Compare treatment groups in toxicity studies (e.g., hepatocyte viability at 24/48/72 hr) .
- QSAR models : Use MOE descriptors (e.g., AlogP, topological surface area) to correlate structural features with LD₅₀ .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
